3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1285536-72-2 |
|---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.33 |
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
IBBFBSVAUOCUEP-GIJQJNRQSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles or indoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Further research is needed to fully understand its therapeutic properties and efficacy.
Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. Further studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-5-Carbohydrazide Derivatives
Key Findings and Trends
Substituent Effects on Bioactivity :
- The indole-3-ylmethylidene group in the target compound confers selective ERAP1 inhibition, likely due to hydrophobic interactions with the enzyme’s substrate-binding pocket . In contrast, 2-hydroxyphenyl derivatives exhibit broader but weaker antimicrobial activity, attributed to hydrogen-bonding interactions with bacterial membranes .
- Methoxy and hydroxy groups (e.g., 3-hydroxy-4-methoxyphenyl) improve metal-ion coordination, enabling applications in chemosensing (e.g., Al³⁺ detection with H₂DPC–Al complexes) .
Impact of Rigid Substituents :
- The cyclopropyl group in the target compound enhances metabolic stability compared to linear alkyl chains (e.g., isobutyl in D6, ). This rigidity reduces off-target interactions, improving selectivity .
- Adamantyl substituents () increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Stereoelectronic Modifications :
- Replacement of indole with pyridinyl or furyl groups () shifts activity toward antiviral or antiproliferative pathways, underscoring the role of heteroaromatic π-stacking in target engagement .
Antibacterial Activity :
Biological Activity
3-Cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, which has been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is . Its structure includes a cyclopropyl group, an indole moiety, and a hydrazone linkage, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Apoptosis |
| Pyrazole B | HeLa | 15 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.
Table 2: Anti-inflammatory Effects of Pyrazole Compounds
| Compound Name | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| Pyrazole C | Carrageenan Rat Model | 80% | |
| Pyrazole D | LPS-stimulated Macrophages | 70% | |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the body. Molecular docking studies suggest that it may bind effectively to enzymes involved in cancer progression and inflammation.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For instance, a study highlighted the use of a closely related pyrazole compound in treating patients with advanced cancer, demonstrating promising results in tumor reduction and improved survival rates.
Case Study Summary:
- Study Title: Efficacy of Pyrazole Derivatives in Cancer Therapy.
- Population: Patients with metastatic cancer.
- Findings: Significant tumor regression observed in 60% of participants treated with pyrazole derivatives.
Q & A
Basic: What are the optimal synthetic routes for 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Start with ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate. React with hydrazine hydrate (80–100°C, ethanol, 6–8 hours) to yield the carbohydrazide intermediate .
Schiff Base Formation : Condense the carbohydrazide with 1H-indole-3-carbaldehyde in ethanol under reflux (12–24 hours) using glacial acetic acid as a catalyst. The (E)-isomer is favored due to thermodynamic stability .
Purification : Crystallize the product using ethanol/water mixtures, achieving yields of 65–85%. Purity is confirmed via TLC and recrystallization .
Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes) while maintaining high yields .
- Employ anhydrous conditions to minimize hydrolysis of the Schiff base .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Confirms the presence of N-H (3200–3350 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .
- NMR : ¹H NMR identifies indole protons (δ 7.1–8.3 ppm), cyclopropyl protons (δ 0.6–1.2 ppm), and hydrazide NH (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and azomethine (δ 145–150 ppm) carbons .
- X-ray Crystallography : Resolve crystal packing and confirm the (E)-configuration using SHELXL for refinement (R-factor < 0.05). Hydrogen bonding between N-H and carbonyl groups stabilizes the structure .
- DFT Calculations : B3LYP/6-311G** models predict electronic properties and validate experimental spectra .
Advanced: How does molecular docking inform the design of derivatives targeting enzymes like DNA gyrase or ERAP1?
Answer:
- Target Selection : DNA gyrase (PDB: 2XCT) and ERAP1 (PDB: 6IRQ) are prioritized due to their roles in bacterial replication and antigen presentation .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using AutoDock Tools.
- Grid-box setup around the active site (e.g., ATP-binding pocket for gyrase).
- AutoDock Vina or Glide for flexible docking. Key interactions:
- DNA Gyrase : Hydrogen bonds with Asp73 and π-π stacking with Phe142 .
- ERAP1 : Hydrophobic interactions with Tyr438 and halogen bonding with Ser346 .
- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity. Replace cyclopropyl with bulkier substituents (e.g., 4-bromophenyl) for improved selectivity .
Advanced: What in vitro and in vivo discrepancies exist in its pharmacological activity, and how can they be addressed?
Answer:
- Discrepancies :
- Solutions :
Advanced: How do substituents (e.g., cyclopropyl) influence biological activity and selectivity?
Answer:
-
Cyclopropyl Group : Enhances metabolic stability by resisting oxidation compared to linear alkyl chains. Its rigid structure improves binding to ERAP1’s hydrophobic pocket .
-
Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but reduce ERAP1 affinity due to steric clashes .
- Halogens (e.g., -Br) : Improve DNA gyrase inhibition via halogen bonding (e.g., 3-(4-bromophenyl) derivative: MIC = 2 µg/mL against S. aureus) .
-
SAR Table :
Substituent (R) Target IC₅₀ (µM) Selectivity Index (vs. ERAP2) Cyclopropyl ERAP1 0.8 >50 4-Bromophenyl Gyrase 1.2 10 (vs. human topoisomerase) 4-Methoxyphenyl ERAP1 5.6 8
Advanced: What computational methods predict physicochemical properties, and how do they guide experimental design?
Answer:
- LogP Calculation : Use Molinspiration or XLogP3 to estimate lipophilicity. Values >3 suggest poor solubility, prompting addition of polar groups (e.g., -COOH) .
- Solubility Prediction : COSMO-RS or Abraham models identify solvents for crystallization (e.g., DMSO/water mixtures) .
- pKa Estimation : ACD/Labs predicts protonation states; hydrazide NH (pKa ≈ 9.5) is critical for salt formation .
- ADMET Profiles : SwissADME predicts CYP inhibition (e.g., CYP3A4) and BBB permeability, guiding toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
